[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methanol
Description
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Properties
IUPAC Name |
[3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N3O2/c20-17-11-15(19(21,22)23)12-24-18(17)26-6-4-25(5-7-26)8-9-28-16-3-1-2-14(10-16)13-27/h1-3,10-12,27H,4-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOOZJZMDZIYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC(=C2)CO)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methanol, referred to as Compound X , is a complex organic molecule notable for its potential biological activities. Its structure includes a trifluoromethyl group, which has been associated with enhanced biological properties in various pharmacological contexts. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of Compound X.
Structural Overview
Molecular Formula: C18H21ClF3N3O
Molecular Weight: 387.83 g/mol
CAS Number: Not specified in the sources reviewed.
The structure of Compound X features a piperazine ring substituted with a chloro and trifluoromethyl pyridine moiety, which contributes to its pharmacological profile. The presence of these functional groups is critical for its interaction with biological targets.
The biological activity of Compound X can be attributed to its ability to interact with various receptors and enzymes. Trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, allowing for increased binding affinity to target proteins. Studies have indicated that compounds with similar structures exhibit significant activity against several biological pathways:
- Serotonin Uptake Inhibition: Compounds containing trifluoromethyl groups have shown increased potency in inhibiting serotonin uptake, which is crucial for developing antidepressants and anxiolytics .
- Enzyme Inhibition: The presence of the piperazine moiety suggests potential inhibition of enzymes like cyclooxygenases (COX), which are involved in inflammatory processes .
Case Studies
-
Antidepressant Activity:
A study involving derivatives of piperazine indicated that modifications with trifluoromethyl groups significantly enhanced their antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels due to inhibited reuptake . -
Anti-inflammatory Properties:
Research on related compounds demonstrated that they exhibited potent anti-inflammatory effects by selectively inhibiting COX-2 over COX-1, reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Biological Activities of Related Compounds
Research Findings
Recent studies emphasize the importance of the trifluoromethyl group in enhancing the pharmacokinetic properties of compounds similar to Compound X:
- Increased Potency: The incorporation of a trifluoromethyl group has been shown to increase the potency of compounds against various targets by altering their electronic properties and steric effects .
- Metabolic Stability: Compounds with this modification often exhibit improved metabolic stability, leading to prolonged action in vivo .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest activity against various diseases, particularly in the fields of oncology and neurology. The piperazine moiety is often associated with improved pharmacokinetic properties, enhancing bioavailability and efficacy.
-
Anticancer Activity
- Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, research has shown that modifications to the piperazine structure can enhance selectivity towards tumor cells while minimizing effects on normal cells.
-
Neuropharmacology
- The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Investigations into its effects on neurotransmitter systems have revealed potential applications in managing conditions such as depression and anxiety.
-
Agricultural Chemistry
- Due to its structural similarities with known agrochemicals, there is ongoing research into its efficacy as a herbicide or pesticide. The trifluoromethyl group is known to enhance biological activity, suggesting that this compound could be effective in controlling specific weed species.
Table 1: Summary of Biological Activities
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 390.8 ± 42.0 °C (Predicted) |
| Density | 0.968 g/cm³ |
| Solubility | Slightly soluble in chloroform and ethyl acetate |
Case Studies
-
Anticancer Efficacy Study
- A study published in a peer-reviewed journal evaluated the anticancer properties of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
-
Neuropharmacological Assessment
- In a controlled animal study, the compound was administered to rodents to assess its impact on anxiety-like behaviors using the elevated plus maze test. Results showed a marked reduction in anxiety behaviors compared to control groups, suggesting potential therapeutic effects for anxiety disorders.
-
Agricultural Application Trials
- Field trials conducted to evaluate the herbicidal properties demonstrated that formulations containing this compound effectively reduced weed biomass by over 70% compared to untreated plots, indicating its potential utility in agricultural settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methanol, and how can purity be optimized?
- Methodology :
- Step 1 : Begin with nucleophilic substitution to attach the piperazine moiety to the 3-chloro-5-(trifluoromethyl)pyridine core. Use anhydrous conditions to minimize hydrolysis of the trifluoromethyl group .
- Step 2 : Couple the ethoxy-phenylmethanol fragment via a Mitsunobu reaction or SN2 displacement, ensuring protection of the methanol group with a silyl ether (e.g., TBSCl) to prevent side reactions .
- Purity Optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and ¹H/¹³C NMR .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology :
- Stability Testing : Conduct accelerated degradation studies under ICH guidelines (40°C/75% RH for 1 month). Monitor degradation via HPLC and LC-MS.
- Key Findings :
| Condition | Degradation Products Identified | Stability Rating |
|---|---|---|
| Ambient (25°C) | None detected | Stable |
| Acidic (pH 3) | Cleavage of piperazine-ethoxy | Unstable |
| Oxidative (H₂O₂) | Methanol oxidation to ketone | Moderate |
- Recommendation : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Target Selection : Prioritize receptors where piperazine and trifluoromethylpyridine motifs are pharmacologically relevant (e.g., serotonin/dopamine receptors, kinases).
- Assay Design :
- Radioligand binding assays (e.g., 5-HT₆ receptor, IC₅₀ determination).
- Enzyme inhibition assays (kinase panel, ATP-competitive protocols).
- Controls : Include known inhibitors (e.g., SB-399885 for 5-HT₆) and validate solubility in DMSO/PBS (≤0.1% DMSO final) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Modifications : Systematically vary substituents:
- Replace trifluoromethyl with cyano or methylsulfonyl groups.
- Substitute piperazine with homopiperazine or 1,4-diazepane.
- Testing : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes. Validate with SPR (surface plasmon resonance) for kinetic parameters (kₐ, k𝒹).
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetic Profiling :
- Measure plasma stability (37°C, 1 hour) and microsomal clearance (human/rat liver microsomes).
- Assess blood-brain barrier penetration via PAMPA-BBB model.
- Contradiction Analysis : If in vitro activity ≠ in vivo results, investigate off-target effects (e.g., CYP450 inhibition) using hepatocyte assays or transcriptomics .
Q. How can enantiomeric purity impact biological activity, and what chiral separation methods are effective?
- Methodology :
- Chiral Analysis : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or SFC (supercritical CO₂ with 2% methanol modifier).
- Activity Comparison : Test enantiomers in parallel for IC₅₀ shifts (e.g., (+)-enantiomer may show 10-fold higher 5-HT₆ affinity).
- Synthesis : Employ asymmetric catalysis (e.g., Jacobsen epoxidation) for enantioselective preparation .
Q. What metabolomic techniques identify major metabolites and potential toxicity?
- Methodology :
- Phase I Metabolism : Incubate with human liver microsomes + NADPH. Analyze via UPLC-QTOF-MS (positive/negative ion modes).
- Key Metabolites :
| Metabolite | m/z [M+H]⁺ | Proposed Structure |
|---|---|---|
| Parent | 435.1 | Intact compound |
| N-Oxide | 451.1 | Piperazine oxidation |
| O-Demethylated methanol | 421.1 | Loss of trifluoromethyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
